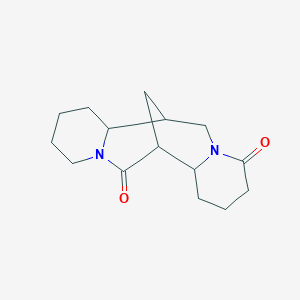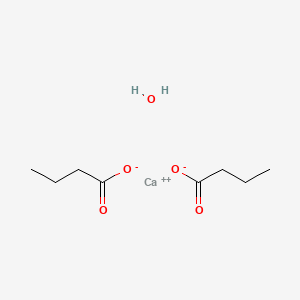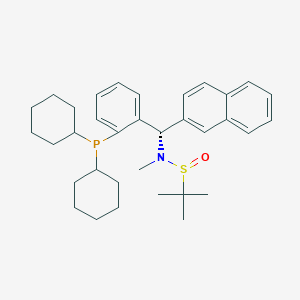![molecular formula C41H61N5O10S B12298429 Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-a-methyl-, (aS,gR)-](/img/structure/B12298429.png)
Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-a-methyl-, (aS,gR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide benzènepentanoïque, g-[[[2-[(1R,3R)-1-(acétyloxy)-4-méthyl-3-[[(2S,3S)-3-méthyl-2-[[[(2R)-1-méthyl-2-pipéridinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)méthyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-α-méthyl-, (aS,gR)- est un composé organique complexe avec une structure multiforme
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide benzènepentanoïque, g-[[[2-[(1R,3R)-1-(acétyloxy)-4-méthyl-3-[[(2S,3S)-3-méthyl-2-[[[(2R)-1-méthyl-2-pipéridinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)méthyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-α-méthyl-, (aS,gR)- implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation de la structure principale, suivie de l'addition séquentielle de groupes fonctionnels. Les étapes clés incluent:
Formation de la structure principale: Ceci implique la condensation de l'acide benzènepentanoïque avec un dérivé de thiazole approprié en conditions acides.
Introduction du groupe acétyloxy: Cette étape est réalisée par acétylation à l'aide d'anhydride acétique en présence d'un catalyseur tel que la pyridine.
Addition du groupe pipéridinyl: Ceci implique la réaction du composé intermédiaire avec un dérivé de pipéridine en conditions basiques.
Assemblage final: Le produit final est obtenu en couplant les composés intermédiaires par formation de liaison peptidique en utilisant des réactifs comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées comme la chromatographie et des mesures strictes de contrôle qualité pour garantir la cohérence et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions
L'acide benzènepentanoïque, g-[[[2-[(1R,3R)-1-(acétyloxy)-4-méthyl-3-[[(2S,3S)-3-méthyl-2-[[[(2R)-1-méthyl-2-pipéridinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)méthyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-α-méthyl-, (aS,gR)- subit différents types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui conduit à la formation d'alcools ou d'amines.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels comme les halogénures ou les groupes hydroxyles sont remplacés par d'autres nucléophiles.
Réactifs et conditions communs
Oxydation: Permanganate de potassium (KMnO4), Trioxyde de chrome (CrO3)
Réduction: Hydrure de lithium et d'aluminium (LiAlH4), Borohydrure de sodium (NaBH4)
Substitution: Nucléophiles tels que les halogénures, les hydroxydes ou les amines
Principaux produits formés
Oxydation: Cétones, Acides carboxyliques
Réduction: Alcools, Amines
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies réactionnelles et de développer de nouvelles méthodologies synthétiques.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant que sonde biochimique. Sa capacité à interagir avec des protéines et des enzymes spécifiques en fait un outil précieux pour étudier les processus cellulaires et les voies de signalisation.
Médecine
En médecine, le composé est étudié pour ses applications thérapeutiques potentielles. Sa structure complexe et ses groupes fonctionnels suggèrent qu'il pourrait avoir une activité contre certaines maladies, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé est utilisé dans le développement de matériaux avancés. Ses propriétés uniques le rendent approprié pour des applications dans des domaines tels que les revêtements, les adhésifs et la nanotechnologie.
Mécanisme d'action
Le mécanisme d'action de l'acide benzènepentanoïque, g-[[[2-[(1R,3R)-1-(acétyloxy)-4-méthyl-3-[[(2S,3S)-3-méthyl-2-[[[(2R)-1-méthyl-2-pipéridinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)méthyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-α-méthyl-, (aS,gR)- implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans les voies de signalisation cellulaire. Les groupes fonctionnels du composé lui permettent de former des complexes stables avec ces cibles, modulant leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its complex structure and functional groups suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and nanotechnology.
Mécanisme D'action
The mechanism of action of Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-a-methyl-, (aS,gR)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l'acide benzènepentanoïque: Composés ayant des structures principales similaires mais des groupes fonctionnels différents.
Composés contenant du thiazole: Molécules qui comprennent le cycle thiazole, connu pour son activité biologique.
Dérivés de la pipéridine: Composés contenant le cycle pipéridine, que l'on retrouve couramment dans les produits pharmaceutiques.
Unicité
Ce qui distingue l'acide benzènepentanoïque, g-[[[2-[(1R,3R)-1-(acétyloxy)-4-méthyl-3-[[(2S,3S)-3-méthyl-2-[[[(2R)-1-méthyl-2-pipéridinyl]carbonyl]amino]-1-oxopentyl][(1-oxopropoxy)méthyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-4-hydroxy-α-méthyl-, (aS,gR)- des composés similaires est sa combinaison complexe de groupes fonctionnels
Propriétés
IUPAC Name |
4-[[2-[1-acetyloxy-4-methyl-3-[[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCNGJHOIKMMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H61N5O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)

![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)






![[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12298410.png)
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)

![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)
